Piperidine, 1-(1-oxo-3-phenylpropyl)-
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Overview
Description
Piperidine, 1-(1-oxo-3-phenylpropyl)-: is an organic compound with the molecular formula C14H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a phenylpropyl group attached to the nitrogen atom of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Lithium Diisopropylamide (LDA) Method:
-
Hydrogenation of Pyridine:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the phenylpropyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the carbonyl group to an alcohol.
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Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a building block for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems.
- It may modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Comparison with Similar Compounds
-
Piperidine:
- A simpler structure without the phenylpropyl group.
- Used as a precursor in the synthesis of more complex piperidine derivatives .
-
Pyrrolidine:
- A five-membered ring analog of piperidine.
- Exhibits different chemical reactivity and biological activities.
-
Piperazine:
- Contains two nitrogen atoms in a six-membered ring.
- Used in the synthesis of various pharmaceuticals and agrochemicals .
Uniqueness:
- Piperidine, 1-(1-oxo-3-phenylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropyl group enhances its reactivity and potential applications in various fields .
Properties
IUPAC Name |
3-phenyl-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJGUDWNFKNCPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359503 |
Source
|
Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21924-11-8 |
Source
|
Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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